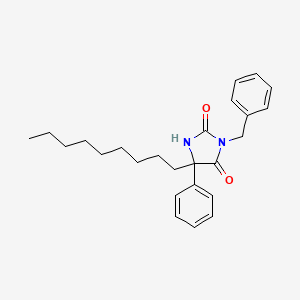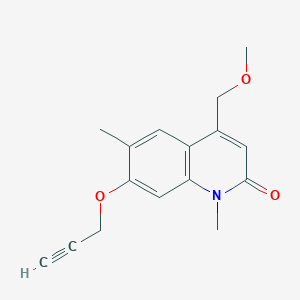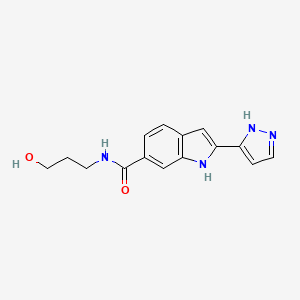![molecular formula C37H29BrNP B14208223 {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 631869-00-6](/img/structure/B14208223.png)
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide is a compound that has garnered significant interest in the field of organic electronics and materials science. This compound is known for its unique structural properties, which make it an excellent candidate for various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of 4-(9H-carbazol-9-yl)benzyl bromide with triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise temperature control. The purification process often involves recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Hydroxide, cyanide ions; reactions often conducted in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole moiety.
Reduction: Reduced forms of the carbazole or phosphonium groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, particularly in photodynamic therapy.
Industry: Widely used in the production of OLEDs, organic photovoltaics, and other optoelectronic devices
Mécanisme D'action
The mechanism of action of {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide involves its ability to transport holes in optoelectronic devices. The compound’s structure allows it to efficiently transport positive charges (holes) from the anode to the emitting layer in OLEDs, thereby enhancing device efficiency and stability. The molecular targets include the active layers in OLEDs, where the compound
Propriétés
Numéro CAS |
631869-00-6 |
|---|---|
Formule moléculaire |
C37H29BrNP |
Poids moléculaire |
598.5 g/mol |
Nom IUPAC |
(4-carbazol-9-ylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C37H29NP.BrH/c1-4-14-31(15-5-1)39(32-16-6-2-7-17-32,33-18-8-3-9-19-33)28-29-24-26-30(27-25-29)38-36-22-12-10-20-34(36)35-21-11-13-23-37(35)38;/h1-27H,28H2;1H/q+1;/p-1 |
Clé InChI |
ZFHUNJABZDLWSZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


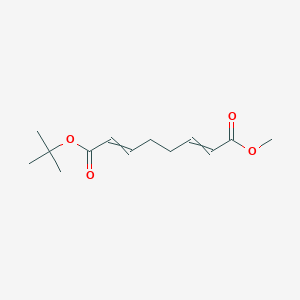
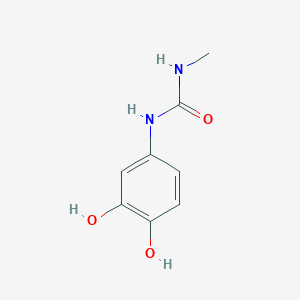
![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
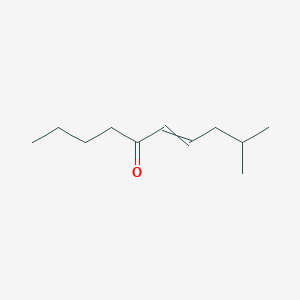
![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)
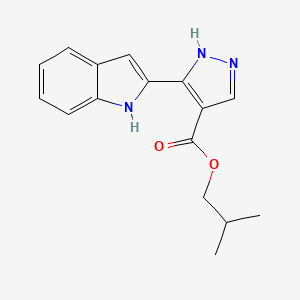
![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)
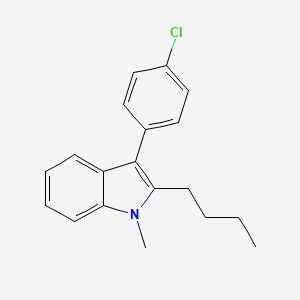
![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)
![Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-](/img/structure/B14208194.png)
